2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C24H15BrClNO3 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 2-phenylethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate .
Uniqueness
2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C24H15BrClNO3 |
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Molecular Weight |
480.7 g/mol |
IUPAC Name |
phenacyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H15BrClNO3/c25-17-8-11-21-19(12-17)20(13-22(27-21)15-6-9-18(26)10-7-15)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2 |
InChI Key |
SAQHHVWSVUNAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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